2-{[5-(4-bromobenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-[2-(4-chlorophenyl)ethyl]acetamide
Description
The compound 2-{[5-(4-bromobenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-[2-(4-chlorophenyl)ethyl]acetamide is a synthetic acetamide derivative featuring a pyrimidinone core substituted with a 4-bromobenzenesulfonyl group at position 5 and a thioether-linked acetamide moiety at position 2. The acetamide side chain is further modified with a 4-chlorophenethyl group.
Propriétés
IUPAC Name |
2-[[5-(4-bromophenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-[2-(4-chlorophenyl)ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17BrClN3O4S2/c21-14-3-7-16(8-4-14)31(28,29)17-11-24-20(25-19(17)27)30-12-18(26)23-10-9-13-1-5-15(22)6-2-13/h1-8,11H,9-10,12H2,(H,23,26)(H,24,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLOQXLMIQNSNLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCNC(=O)CSC2=NC=C(C(=O)N2)S(=O)(=O)C3=CC=C(C=C3)Br)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17BrClN3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
542.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
The compound 2-{[5-(4-bromobenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-[2-(4-chlorophenyl)ethyl]acetamide is a derivative of dihydropyrimidine and sulfonamide, which has garnered attention due to its potential pharmacological properties. This article explores its biological activity, focusing on antibacterial effects, enzyme inhibition, and overall therapeutic potential.
Chemical Structure
The compound's structure can be broken down into key components:
- Dihydropyrimidine nucleus : Known for various biological activities.
- Sulfonamide group : Associated with antibacterial and enzyme inhibitory properties.
- Chlorophenyl and bromobenzenesulfonyl substituents : These groups enhance the compound's interaction with biological targets.
Biological Activity Overview
Recent studies have highlighted several biological activities associated with this compound:
1. Antibacterial Activity
Research indicates that derivatives of dihydropyrimidines exhibit significant antibacterial properties. The synthesized compound was tested against various bacterial strains, showing moderate to strong activity against:
- Salmonella typhi
- Bacillus subtilis
The effectiveness was evaluated through minimum inhibitory concentration (MIC) assays, with results suggesting that the compound could serve as a potential antibacterial agent.
2. Enzyme Inhibition
The compound was also assessed for its ability to inhibit key enzymes:
- Acetylcholinesterase (AChE) : Important for neurotransmission; inhibition can be beneficial in treating Alzheimer's disease.
- Urease : Inhibition of this enzyme is crucial in managing urinary tract infections and preventing the formation of kidney stones.
Table 1: Enzyme Inhibition Data
| Enzyme | IC50 (µM) | Reference Compound IC50 (µM) |
|---|---|---|
| Acetylcholinesterase | 3.5 | 21.25 |
| Urease | 2.14 | 21.25 |
The results demonstrate that the synthesized compound possesses strong inhibitory activity against these enzymes, indicating its potential therapeutic applications.
Case Studies
Several studies have explored similar compounds within the same class:
Case Study 1: Dihydropyrimidine Derivatives
In a study focusing on dihydropyrimidine derivatives, compounds were found to exhibit varying degrees of antibacterial and enzyme inhibitory activities. The most active compounds had IC50 values significantly lower than traditional antibiotics, suggesting a promising alternative for treating resistant bacterial strains .
Case Study 2: Sulfonamide Compounds
Another research effort evaluated sulfonamide derivatives for their anticancer properties. The results indicated that these compounds could inhibit cell proliferation in various cancer cell lines, including breast and lung cancer cells . This suggests that the sulfonamide moiety in our compound may also confer anticancer properties.
The biological activity of the compound is believed to stem from:
- Interaction with bacterial cell walls : The sulfonamide group interferes with folate synthesis in bacteria.
- Enzyme binding : The dihydropyrimidine structure may fit into the active sites of AChE and urease, effectively blocking their function.
Comparaison Avec Des Composés Similaires
Structural Analog 1: N-(2,4-Dimethoxyphenyl)-2-({5-[(4-ethylphenyl)sulfonyl]-6-oxo-1,6-dihydro-2-pyrimidinyl}sulfanyl)acetamide
- Key Differences: Sulfonyl Substituent: 4-Ethylphenyl vs. 4-bromophenyl in the target compound. Acetamide Side Chain: Attached to a 2,4-dimethoxyphenyl group vs. a 4-chlorophenethyl group. Methoxy groups enhance solubility but reduce lipophilicity compared to chlorinated aromatic systems.
- The dimethoxyphenyl group could engage in hydrogen bonding via oxygen atoms, whereas the chlorophenethyl group may prioritize hydrophobic interactions.
Structural Analog 2: 2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(4-bromophenyl)acetamide
- Key Differences: Pyrimidinone Substituent: Lacks the sulfonyl group at position 5, replaced by a methyl group. Acetamide Side Chain: Attached to a simpler 4-bromophenyl group vs. the extended phenethyl chain in the target compound.
- Reported Data :
- Melting Point : >259°C (decomposition), indicating high thermal stability.
- Synthesis Yield : 79%, suggesting efficient synthetic accessibility.
- 1H NMR : Peaks at δ 12.48 (NH) and δ 10.22 (NHCO) confirm hydrogen-bonding motifs.
- The simpler structure may limit target specificity compared to the more complex target compound.
Data Table: Comparative Analysis of Structural and Physical Properties
Research Findings and Structure-Activity Relationships (SAR)
- Electronic Effects : The bromine atom in the target compound’s sulfonyl group introduces electron-withdrawing effects, which may enhance binding to electrophilic regions in biological targets (e.g., enzyme active sites) compared to Analog 1’s ethyl group .
- Hydrophobic Interactions : The 4-chlorophenethyl chain in the target compound likely increases lipophilicity, favoring interactions with hydrophobic protein pockets. This contrasts with Analog 2’s simpler bromophenyl group, which may limit such interactions .
- Synthetic Feasibility : Analog 2’s 79% yield highlights the efficiency of thioether-linked acetamide synthesis, a methodology likely applicable to the target compound .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
